molecular formula C18H25ClN2O4S B14983469 1-[(3-chlorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B14983469
M. Wt: 400.9 g/mol
InChI Key: RWLRTLXVLLEGSE-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and an oxolane moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H25ClN2O4S

Molecular Weight

400.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H25ClN2O4S/c19-16-4-1-3-14(11-16)13-26(23,24)21-8-6-15(7-9-21)18(22)20-12-17-5-2-10-25-17/h1,3-4,11,15,17H,2,5-10,12-13H2,(H,20,22)

InChI Key

RWLRTLXVLLEGSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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